molecular formula C13H22N4O B11748760 4-(2-methylpiperidine-1-carbonyl)-1-propyl-1H-pyrazol-3-amine

4-(2-methylpiperidine-1-carbonyl)-1-propyl-1H-pyrazol-3-amine

Cat. No.: B11748760
M. Wt: 250.34 g/mol
InChI Key: CIFUZWYKZKIKBM-UHFFFAOYSA-N
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Description

4-(2-methylpiperidine-1-carbonyl)-1-propyl-1H-pyrazol-3-amine is a synthetic organic compound that features a piperidine ring, a pyrazole ring, and a propyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of the piperidine and pyrazole rings makes it a versatile scaffold for drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methylpiperidine-1-carbonyl)-1-propyl-1H-pyrazol-3-amine typically involves the formation of the piperidine and pyrazole rings followed by their coupling. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale application of the Suzuki–Miyaura coupling, utilizing efficient catalysts and optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors could further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-methylpiperidine-1-carbonyl)-1-propyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

4-(2-methylpiperidine-1-carbonyl)-1-propyl-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: The compound can be used as a probe to investigate biological pathways and molecular interactions, particularly those involving piperidine and pyrazole-containing molecules.

    Medicine: Due to its structural features, the compound is a potential candidate for drug development, targeting various biological receptors and enzymes.

    Industry: It can be utilized in the production of specialty chemicals and materials, contributing to advancements in fields such as materials science and nanotechnology.

Mechanism of Action

The mechanism of action of 4-(2-methylpiperidine-1-carbonyl)-1-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and pyrazole rings are known to interact with biological macromolecules, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-methylpiperidine-1-carbonyl)-1-propyl-1H-pyrazol-3-amine is unique due to the combination of the piperidine and pyrazole rings with a propyl group, which may confer distinct pharmacokinetic and pharmacodynamic properties. This structural uniqueness makes it a valuable scaffold for the development of novel therapeutic agents.

Properties

Molecular Formula

C13H22N4O

Molecular Weight

250.34 g/mol

IUPAC Name

(3-amino-1-propylpyrazol-4-yl)-(2-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C13H22N4O/c1-3-7-16-9-11(12(14)15-16)13(18)17-8-5-4-6-10(17)2/h9-10H,3-8H2,1-2H3,(H2,14,15)

InChI Key

CIFUZWYKZKIKBM-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)N)C(=O)N2CCCCC2C

Origin of Product

United States

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